N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide
Description
N-(2-(3-Fluoro-4-methylpyridin-2-yl)phenyl)pivalamide is a pivalamide derivative featuring a pyridine ring substituted with fluorine and methyl groups at the 3- and 4-positions, respectively. The fluorine atom enhances lipophilicity and bioavailability, while the methyl group may reduce steric hindrance, optimizing receptor interactions .
Properties
IUPAC Name |
N-[2-(3-fluoro-4-methylpyridin-2-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-11-9-10-19-15(14(11)18)12-7-5-6-8-13(12)20-16(21)17(2,3)4/h5-10H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIUTRHDVBRQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C2=CC=CC=C2NC(=O)C(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
- Step 1: Preparation of the Aryl Halide:
- The starting material, 3-fluoro-4-methylpyridine, is halogenated to form the corresponding aryl halide.
- Reaction conditions: Halogenation is typically carried out using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
- Step 2: Suzuki-Miyaura Coupling:
- The aryl halide is then coupled with an organoboron compound, such as phenylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
- Reaction conditions: The reaction is typically carried out in an organic solvent like toluene or ethanol at elevated temperatures (80-100°C).
- Step 3: Formation of Pivalamide:
- The resulting intermediate is then reacted with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form this compound.
- Reaction conditions: This step is usually performed at room temperature in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide undergoes various chemical reactions, including:
- Substitution Reactions:
- The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
- Common reagents: Nucleophiles such as amines, thiols, and alkoxides.
- Oxidation Reactions:
- The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Common reagents: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction Reactions:
- Reduction can be used to modify the pyridine ring or the pivalamide group.
- Common reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacology:
- Antimicrobial Properties : Some studies suggest that derivatives of pyridine compounds possess antimicrobial activity, making them potential candidates for antibiotic development .
- Anticancer Activity : Research indicates that pyridine-based compounds can inhibit cancer cell proliferation, suggesting that N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide may have anticancer properties .
Pharmaceutical Development
Given its structural features, this compound has potential applications in drug discovery:
- Targeted Drug Design : The compound's ability to interact with biological targets can be leveraged in the design of new therapeutics for diseases such as cancer and bacterial infections.
Materials Science
The unique properties of this compound can also be explored in materials science:
- Polymeric Applications : As an amide, it may serve as a building block for synthesizing polymers with specific mechanical and thermal properties.
Case Studies
Several case studies highlight the applications of similar pyridine derivatives:
- Synthesis and Evaluation of Antimicrobial Activity :
- Anticancer Studies :
Mechanism of Action
The mechanism of action of N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring and pivalamide group contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide and related pivalamide-pyridine derivatives:
Key Observations :
Substituent Effects: Halogens (Cl, I): Increase molecular weight and polarity, making compounds like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide suitable for imaging or as synthetic intermediates . Fluorine: Enhances metabolic stability and bioavailability, as seen in the target compound and N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide . Methyl/Acetyl Groups: Reduce steric hindrance (methyl) or serve as reactive handles (acetyl) for further functionalization .
Synthesis Complexity :
- Multi-halogenated derivatives (e.g., and ) require precise stepwise reactions, while triazine-containing analogs () involve condensation with heterocyclic cores .
Biological Activity: Antimicrobial activity is prominent in triazine-linked pivalamides (), whereas halogenated pyridines () are more likely used in diagnostics or catalysis .
Structural Similarity :
- lists compounds with similarity scores >0.8 (e.g., N-(3-Iodopyridin-2-yl)pivalamide, 0.87), indicating shared pivalamide-pyridine backbones but divergent substituent effects on reactivity and target binding .
Research Findings and Implications
- Metabolic Stability : Fluorine and pivalamide groups synergistically improve metabolic resistance, critical for drug candidates .
- Synthetic Versatility : Brominated or iodinated derivatives (e.g., ) serve as intermediates for cross-coupling reactions, enabling rapid diversification .
- Antimicrobial Potential: Triazine-pivalamide hybrids () demonstrate broad-spectrum activity, though the target compound’s efficacy remains unverified .
Biological Activity
N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of the Compound
- Chemical Formula : C17H19FN2O
- Molecular Weight : 300.35 g/mol
- CAS Number : 153035-11-1
The compound features a fluorinated pyridine ring and a pivalamide group, which contribute to its binding affinity and selectivity for various biological targets. The structural arrangement enhances its stability and reactivity, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorinated pyridine enhances binding affinity, potentially modulating various biological processes.
Binding Affinity and Selectivity
The presence of the pivalamide group allows for increased lipophilicity, which can improve membrane permeability and facilitate interactions with intracellular targets. This compound has been investigated for its potential as a ligand in biochemical assays, particularly in studying enzyme activity and protein-ligand interactions .
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : The compound has been explored in drug discovery as a lead candidate for cancer therapies, particularly due to its ability to inhibit specific kinases involved in tumor growth .
Research Findings
A variety of studies have investigated the biological effects of this compound:
- Inhibitory Activity on Kinases : The compound has been shown to inhibit certain mitogen-activated protein kinases (MAPKs), which play critical roles in cellular signaling pathways associated with cancer progression. For instance, modifications in the pyridine structure have led to enhanced selectivity towards JNK3 over p38α MAPK .
- Structure-Activity Relationship (SAR) : Research has focused on optimizing the compound's structure to improve its biological efficacy. Variations in substituents on the pyridine ring have been systematically studied to evaluate their impact on inhibitory potency .
- Case Studies : In one study, the compound demonstrated an IC50 value in the low nanomolar range against specific kinase targets, indicating strong inhibitory potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 24 (JNK3), 17 (p38α MAPK) | Dual inhibitor |
| N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide | Structure | Not specified | Anticancer agent |
| N-(pyridin-2-yl) amides | Structure | Varies | Various |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
